Cas no 1044769-02-9 (3-(2,4,5-trifluorophenyl)piperidine)

3-(2,4,5-trifluorophenyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,4,5-trifluorophenyl)piperidine
- CS-0304421
- 1044769-02-9
- C14074
- EN300-1828697
- AKOS017555177
-
- Inchi: 1S/C11H12F3N/c12-9-5-11(14)10(13)4-8(9)7-2-1-3-15-6-7/h4-5,7,15H,1-3,6H2
- InChI Key: UNTPOGZKLPQAIZ-UHFFFAOYSA-N
- SMILES: N1CCCC(C2=CC(F)=C(F)C=C2F)C1
Computed Properties
- Exact Mass: 215.09218387g/mol
- Monoisotopic Mass: 215.09218387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 12Ų
3-(2,4,5-trifluorophenyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1828697-10.0g |
3-(2,4,5-trifluorophenyl)piperidine |
1044769-02-9 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1828697-5.0g |
3-(2,4,5-trifluorophenyl)piperidine |
1044769-02-9 | 5g |
$3977.0 | 2023-06-02 | ||
Enamine | EN300-1828697-2.5g |
3-(2,4,5-trifluorophenyl)piperidine |
1044769-02-9 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1828697-0.05g |
3-(2,4,5-trifluorophenyl)piperidine |
1044769-02-9 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1828697-0.5g |
3-(2,4,5-trifluorophenyl)piperidine |
1044769-02-9 | 0.5g |
$671.0 | 2023-09-19 | ||
Crysdot LLC | CD00013430-1g |
3-(2,4,5-Trifluorophenyl)piperidine |
1044769-02-9 | 97% | 1g |
$545 | 2024-07-19 | |
Crysdot LLC | CD00013430-250mg |
3-(2,4,5-Trifluorophenyl)piperidine |
1044769-02-9 | 97% | 250mg |
$218 | 2024-07-19 | |
Enamine | EN300-1828697-1.0g |
3-(2,4,5-trifluorophenyl)piperidine |
1044769-02-9 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1828697-0.1g |
3-(2,4,5-trifluorophenyl)piperidine |
1044769-02-9 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1828697-5g |
3-(2,4,5-trifluorophenyl)piperidine |
1044769-02-9 | 5g |
$2028.0 | 2023-09-19 |
3-(2,4,5-trifluorophenyl)piperidine Related Literature
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
Additional information on 3-(2,4,5-trifluorophenyl)piperidine
Introduction to 3-(2,4,5-trifluorophenyl)piperidine (CAS No. 1044769-02-9)
3-(2,4,5-trifluorophenyl)piperidine, identified by the chemical abstracts service number 1044769-02-9, is a fluorinated piperidine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic amines characterized by a six-membered ring containing nitrogen, which is further substituted with a fluorophenyl group. The presence of fluorine atoms at the 2, 4, and 5 positions of the phenyl ring introduces unique electronic and steric properties, making this molecule a promising candidate for various biological applications.
The structural motif of 3-(2,4,5-trifluorophenyl)piperidine is particularly intriguing due to its potential to interact with biological targets in distinct ways compared to its non-fluorinated counterparts. The fluorine atoms can modulate the lipophilicity, metabolic stability, and binding affinity of the molecule, which are critical factors in drug design. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision, facilitating the development of novel therapeutic agents.
In the context of modern drug discovery, 3-(2,4,5-trifluorophenyl)piperidine has been explored for its potential applications in treating neurological disorders. Piperidine derivatives are well-known for their ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors. The introduction of fluorine atoms into the phenyl ring enhances the metabolic stability of the molecule, allowing for prolonged half-life and improved bioavailability. This characteristic is particularly valuable in chronic disease management where sustained drug levels are essential.
Recent studies have highlighted the role of 3-(2,4,5-trifluorophenyl)piperidine in modulating neurotransmitter receptors such as serotonin and dopamine receptors. These receptors are implicated in various neurological conditions, including depression, anxiety disorders, and Parkinson's disease. By fine-tuning the substitution pattern on the piperidine ring, researchers have been able to develop analogs with enhanced selectivity and reduced side effects. For instance, modifications at the 2, 4, and 5 positions of the phenyl ring have been shown to improve binding affinity to specific serotonin receptor subtypes (e.g., 5-HT1A), which are targets for a range of therapeutic interventions.
The synthesis of 3-(2,4,5-trifluorophenyl)piperidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions where a fluorinated aromatic compound reacts with a piperidine precursor. Advanced catalytic methods have also been employed to enhance reaction efficiency and minimize byproduct formation. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired fluorinated piperidine core.
The pharmacokinetic properties of 3-(2,4,5-trifluorophenyl)piperidine have been extensively studied to optimize its therapeutic potential. Fluorine atoms can influence both absorption and excretion processes by altering lipophilicity and metabolic pathways. For example, electron-withdrawing fluorine substituents can increase metabolic stability by resisting oxidative degradation. Additionally, fluorine atoms can enhance binding interactions with biological targets by increasing hydrophobic interactions or reducing conformational flexibility.
In preclinical studies, 3-(2,4,5-trifluorophenyl)piperidine has demonstrated promising activity in animal models of neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as cognitive impairment and motor dysfunction. Further research is ongoing to evaluate its efficacy and safety profile in human trials. The compound's unique structural features make it an attractive scaffold for developing next-generation CNS drugs with improved pharmacological properties.
The impact of fluorine substitution on the biological activity of 3-(2,4,5-trifluorophenyl)piperidine underscores the importance of structural optimization in drug design. By leveraging computational tools and experimental data, chemists can systematically explore different substitution patterns to identify lead compounds with optimal therapeutic profiles. This approach has led to several innovative drug candidates that are currently undergoing clinical evaluation.
Future directions in research may focus on exploring derivatives of 3-(2,4,5-trifluorophenyl)piperidine that exhibit enhanced target specificity or reduced toxicity. Additionally, advances in biocatalysis could enable more sustainable synthetic routes for producing this compound at scale. As our understanding of molecular interactions continues to evolve,the potential applications of fluorinated piperidine derivatives like 3-(2,4,5-trifluorophenyl)piperidine are expected to expand,offering new hope for treating complex diseases.
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